邻苯二甲酸二丁酯

描述

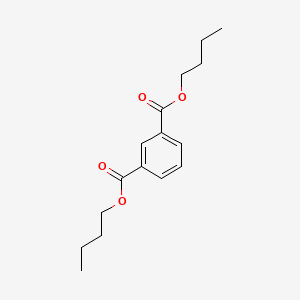

Dibutyl isophthalate is an organic compound with the chemical formula C₁₆H₂₂O₄. It is a colorless liquid that is used primarily as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. Dibutyl isophthalate is a type of phthalate ester, specifically derived from isophthalic acid and butanol.

科学研究应用

Dibutyl isophthalate has several applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.

Medicine: Investigated for its potential toxicological effects and its role in drug delivery systems.

Industry: Widely used in the manufacture of plastics, adhesives, and coatings to improve flexibility and durability.

作用机制

Target of Action

Dibutyl isophthalate primarily targets the endocrine system . It is known to disrupt the endocrine system, affecting reproductive health and physical development . Dibutyl isophthalate can penetrate the blood-testis barrier, interfering with sperm growth and development .

Mode of Action

Dibutyl isophthalate interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The degradation of Dibutyl isophthalate involves several biochemical pathways. In the degradation process, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .

Pharmacokinetics

Dibutyl isophthalate can be absorbed via oral ingestion and dermal exposure . When it comes to excretion, Dibutyl isophthalate is first converted into the hydrolytic monoester monobutyl phthalate . The primary excretory route is urine, with biliary excretion being noted in minor amounts . The pharmacokinetic behavior demonstrates that Dibutyl isophthalate is quickly degraded within 2 hours, suggesting a rapid metabolism and low fecal cumulative excretion in the rat .

Result of Action

The molecular and cellular effects of Dibutyl isophthalate’s action include significant increases in the rate of sperm deformity, indicating that the substance has potential teratogenicity . It also disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dibutyl isophthalate. For instance, biodegradation by microorganisms represents one route for remediation of Dibutyl isophthalate . For example, Enterobacter species can biodegrade municipal solid waste—where the Dibutyl isophthalate concentration can be observed at 1500 ppm—with a half-life of 2–3 hours .

准备方法

Synthetic Routes and Reaction Conditions

Dibutyl isophthalate is synthesized through the esterification of isophthalic acid with butanol. The reaction typically involves heating isophthalic acid with an excess of butanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The general reaction can be represented as follows:

Isophthalic acid+2Butanol→Dibutyl isophthalate+Water

Industrial Production Methods

In industrial settings, the production of dibutyl isophthalate involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors equipped with distillation columns to continuously remove water and drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反应分析

Types of Reactions

Dibutyl isophthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, dibutyl isophthalate can be hydrolyzed to produce isophthalic acid and butanol.

Oxidation: Dibutyl isophthalate can be oxidized to form isophthalic acid and other oxidation products.

Substitution: The ester groups in dibutyl isophthalate can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Substitution: Various nucleophiles under suitable conditions

Major Products Formed

Hydrolysis: Isophthalic acid and butanol

Oxidation: Isophthalic acid and other oxidation products

Substitution: Various substituted isophthalates depending on the nucleophile used

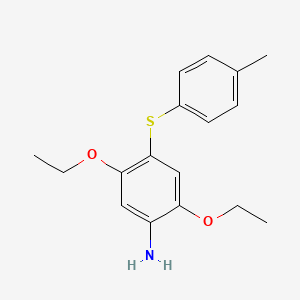

相似化合物的比较

Dibutyl isophthalate is similar to other phthalate esters, such as dibutyl phthalate and diethyl phthalate. it is unique in its specific esterification with isophthalic acid, which gives it distinct chemical and physical properties.

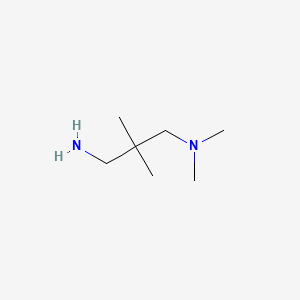

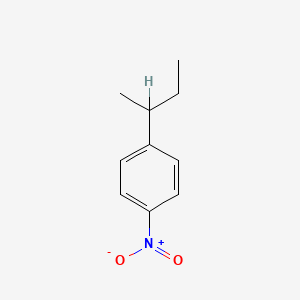

Similar Compounds

Dibutyl phthalate: Derived from phthalic acid and butanol, used as a plasticizer.

Diethyl phthalate: Derived from phthalic acid and ethanol, used as a plasticizer and solvent.

Diisobutyl phthalate: Derived from phthalic acid and isobutanol, used as a plasticizer with lower volatility.

Dibutyl isophthalate stands out due to its specific esterification with isophthalic acid, which can impart different properties compared to other phthalate esters.

属性

IUPAC Name |

dibutyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPWOUQJIMLDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021696 | |

| Record name | Dibutyl isophthlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3126-90-7 | |

| Record name | 1,3-Dibutyl 1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl isophthlate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JXO0GKJ2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was dibutyl isophthalate used in the synthesis of molecularly imprinted polymers (MIPs) for ofloxacin detection? []

A: Dibutyl isophthalate acted as a plasticizer during the preparation of hollow MIPs. [] This means it was incorporated into the polymer structure to enhance its flexibility and prevent the polymer shell from breaking. This was crucial for maintaining the structural integrity of the hollow MIPs, which were designed with a sacrificial core.

Q2: Besides its role in MIP synthesis, how else was dibutyl isophthalate utilized in the research concerning pig breeds? []

A: Interestingly, dibutyl isophthalate itself was detected as a flavor compound in the longissimus muscle of a specific hybrid pig breed (Sus scrofa × Bamei pig). [] This finding highlights the diverse applications of this compound and its potential role in influencing the sensory characteristics of meat products.

Q3: The research mentions dibutyl isophthalate in the context of aerial insulation cable material. What properties make it suitable for this application? []

A: While the research does not elaborate on the specific properties of dibutyl isophthalate that make it suitable for aerial insulation cable material, it is likely incorporated due to its plasticizing abilities. [] Plasticizers are commonly used in PVC formulations to improve flexibility, processability, and durability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)